![molecular formula C13H15Cl2NO4S B1458572 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-09-0](/img/structure/B1458572.png)
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15Cl2NO4S . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is 352.23 g/mol . The molecular structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Scientific Research Applications
Drug Development
This compound is utilized in pharmaceutical testing as a reference standard to ensure accurate results in drug development. Its structure is beneficial for creating new medicinal agents, particularly due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals .
Organic Synthesis
In organic synthesis, this chemical serves as a versatile building block. Its sulfonyl and carboxylic acid functional groups make it a valuable intermediate for constructing complex molecules. It’s particularly useful in the synthesis of piperidine derivatives, which are important in medicinal chemistry .
Medicinal Chemistry
The compound’s unique structure makes it suitable for applications in medicinal chemistry, where it can be used to synthesize a wide range of biologically active molecules. Its derivatives are explored for their potential therapeutic properties .
Biological Activity Studies
Researchers utilize this compound to study its biological activity. It’s often used in the synthesis of molecules that are then tested for various biological effects, such as enzyme inhibition or receptor binding .
Pharmacological Research
In pharmacological research, this compound is used to create derivatives that are then screened for pharmacological activity. This includes assessing potential drug candidates for their efficacy and safety .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. It can help in understanding the interaction between chemical compounds and biological targets, which is crucial for drug discovery .
Analytical Chemistry
As a reference standard, this compound is essential in analytical chemistry for the calibration of instruments and validation of analytical methods, ensuring that experiments are accurate and reproducible .
Reference Standard Production
The compound is also used in the production of reference standards. These standards are critical for pharmaceutical companies to perform quality control and ensure that their products meet the required specifications .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-2-1-10(12(15)7-11)8-21(19,20)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJKQWFHDUAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.